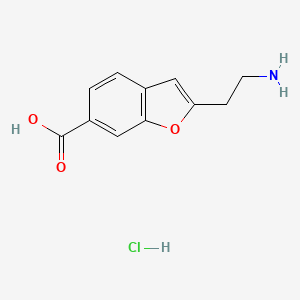

2-(2-Aminoethyl)-1-benzofuran-6-carboxylic acid hydrochloride

Description

2-(2-Aminoethyl)-1-benzofuran-6-carboxylic acid hydrochloride is a synthetic organic compound combining a benzofuran core with an aminoethyl side chain and a carboxylic acid group, modified as a hydrochloride salt. The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical formulation.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(2-aminoethyl)-1-benzofuran-6-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3.ClH/c12-4-3-9-5-7-1-2-8(11(13)14)6-10(7)15-9;/h1-2,5-6H,3-4,12H2,(H,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSSRIPDBLPIHGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)OC(=C2)CCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

2-(2-Aminoethyl)-1-benzofuran-6-carboxylic acid hydrochloride has several scientific research applications:

Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound can be utilized in biological studies to investigate its interaction with various biomolecules and cellular processes.

Medicine: Potential medicinal applications include its use as a precursor for drug development, particularly in the design of new therapeutic agents targeting specific diseases.

Industry: In the chemical industry, it can be employed in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism by which 2-(2-Aminoethyl)-1-benzofuran-6-carboxylic acid hydrochloride exerts its effects depends on its molecular targets and pathways involved. The compound may interact with enzymes, receptors, or other biomolecules, leading to specific biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence highlights compounds with cyclopropane or benzofuran cores, aminoethyl groups, and carboxylic acid derivatives. Below is a systematic comparison:

Core Structure and Functional Group Analysis

Key Observations :

- Benzofuran vs. Cyclopropane Cores: Benzofuran’s aromatic ring system may confer enhanced π-π stacking interactions in biological targets compared to cyclopropane’s strained non-aromatic ring. This structural difference could influence binding affinity in enzyme inhibition or receptor modulation.

- Aminoethyl Side Chain: The aminoethyl group in both compounds facilitates protonation under physiological conditions, enhancing solubility. However, the benzofuran derivative’s hydrochloride salt likely offers superior aqueous solubility over neutral cyclopropane analogs.

- Carboxylic Acid vs. Ester/Nitrile : The free carboxylic acid in the target compound enables hydrogen bonding and salt formation, whereas esters or nitriles (e.g., 1421602-17-6) may serve as prodrugs or intermediates in synthesis.

Biological Activity

2-(2-Aminoethyl)-1-benzofuran-6-carboxylic acid hydrochloride is a compound with significant biological activity, particularly in the realms of antimicrobial and enzyme inhibition. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzofuran ring structure, which is known for its ability to interact with biological molecules. The aminomethyl group allows for hydrogen bonding and electrostatic interactions, while the carboxylic acid group can participate in acid-base reactions, influencing solubility and reactivity. The rigid structure provided by the benzofuran moiety facilitates interactions with hydrophobic regions of proteins and other biomolecules, enhancing its biological efficacy .

The mechanism of action for this compound involves:

- Hydrogen Bonding : The aminomethyl group forms hydrogen bonds with target biomolecules.

- Electrostatic Interactions : The carboxylic acid can engage in electrostatic interactions that may stabilize binding to enzyme active sites.

- Hydrophobic Interactions : The benzofuran structure interacts with hydrophobic pockets in proteins, potentially leading to inhibition of enzymatic activity or disruption of cellular processes .

Antimicrobial Activity

Recent studies have highlighted the compound's antibacterial and antifungal properties. For instance, it has shown effective inhibition against various Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values reported for related benzofuran compounds suggest promising antimicrobial potential:

| Microorganism | MIC (µM) |

|---|---|

| E. coli | 0.0195 |

| Bacillus mycoides | 0.0048 |

| C. albicans | 0.0048 |

| S. aureus | 5.64 |

| Pseudomonas aeruginosa | 13.40 |

These results indicate that derivatives of benzofuran can exhibit potent antimicrobial effects .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor, particularly in relation to KAT6A (a histone acetyltransferase). Studies have shown that structural modifications can significantly affect the inhibitory activity:

| Compound | IC50 (nM) |

|---|---|

| Parent Compound | 24 |

| Methylated Derivative | 168 |

| Dimethylamino Substituted Compound | Not Available |

The structure-activity relationship (SAR) studies indicate that specific substitutions on the benzofuran ring can enhance or diminish biological activity .

Case Studies

- Antimicrobial Efficacy : A study examining a series of benzofuran derivatives demonstrated that certain modifications led to enhanced activity against resistant strains of bacteria, showcasing the potential for developing new antimicrobial agents based on this scaffold .

- Enzyme Targeting : Research into KAT6A inhibitors revealed that while some derivatives showed promising biochemical activity, their cellular efficacy was often lower than expected, highlighting the complexity of translating in vitro findings to in vivo applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-aminoethyl)-1-benzofuran-6-carboxylic acid hydrochloride, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves coupling benzofuran derivatives with aminoethyl groups via nucleophilic substitution or reductive amination. For example, benzofuran-6-carboxylic acid intermediates (e.g., 2-(6-methoxy-1-benzofuran-3-yl)acetic acid, as in ) can be functionalized with ethylenediamine followed by HCl salt formation. Purification via recrystallization in ethanol/water mixtures (≥95% purity) and characterization by HPLC (≥95% purity threshold, as in ) are critical. Monitor reaction progress using TLC (silica gel, chloroform:methanol 9:1) and confirm structure via H NMR and FT-IR .

Q. What analytical techniques are essential for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer : Key techniques include:

- NMR : H NMR (DMSO-d6) should show peaks for the benzofuran aromatic protons (δ 6.8–7.5 ppm), the aminoethyl group (δ 2.8–3.2 ppm), and carboxylic acid (δ 12–13 ppm). Discrepancies in peak splitting may arise from HCl salt formation or residual solvents; use D2O exchange to confirm amine protonation.

- HPLC : Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (gradient elution). Compare retention times with reference standards (e.g., ).

- Mass Spectrometry : ESI-MS in positive ion mode should confirm the molecular ion [M+H] at m/z 252.1 (free base) and chloride adducts. Resolve contradictions by cross-referencing with elemental analysis .

Q. How does the solubility profile of this compound influence experimental design in biological assays?

- Methodological Answer : The hydrochloride salt enhances water solubility compared to the free base. Prepare stock solutions in PBS (pH 7.4) or DMSO (≤0.1% final concentration). For cell-based assays, confirm solubility via dynamic light scattering (DLS) to avoid aggregation. Pre-filter solutions (0.22 µm syringe filter) to remove particulates. Adjust pH to 5–6 if precipitation occurs .

Advanced Research Questions

Q. How can researchers address stability challenges during long-term storage of this hydrochloride salt?

- Methodological Answer : Hydrochloride salts are hygroscopic; store desiccated at −20°C under argon. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks). Use HPLC to detect hydrolysis products (e.g., free carboxylic acid or amine). For light sensitivity, employ amber vials and validate stability under UV/Vis exposure (λ = 254 nm, 8 hours) .

Q. What strategies resolve contradictory bioactivity data across in vitro and in vivo models?

- Methodological Answer : Discrepancies may arise from metabolic instability or poor bioavailability.

- In vitro : Test metabolic stability in liver microsomes (human/rat) with NADPH cofactor. Use LC-MS to identify metabolites (e.g., deamination products).

- In vivo : Administer via intravenous vs. oral routes to assess first-pass metabolism. Pair with pharmacokinetic studies (plasma t via LC-MS/MS). Adjust dosing regimens or prodrug strategies if clearance is rapid .

Q. How can impurity profiling during synthesis impact reproducibility in pharmacological studies?

- Methodological Answer : Trace impurities (e.g., unreacted ethylenediamine or benzofuran precursors) can confound bioactivity results. Employ orthogonal purification:

- Ion-Exchange Chromatography : Remove excess HCl or ionic impurities.

- Preparative HPLC : Isolate batches with ≥98% purity (UV detection at 280 nm).

- Quantitative NMR (qNMR) : Use maleic acid as an internal standard to quantify residual solvents or byproducts. Document impurity profiles in supplementary data for cross-study validation .

Methodological Notes

- Safety : Handle hydrochloride salts in a fume hood; use PPE (gloves, goggles) to avoid exposure to corrosive HCl vapors (as in ).

- Data Validation : Always cross-reference spectral data with computational tools (e.g., ACD/Labs or ChemDraw predictions) to confirm assignments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.